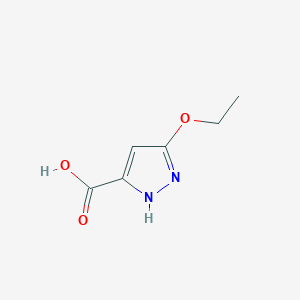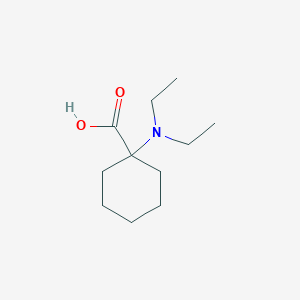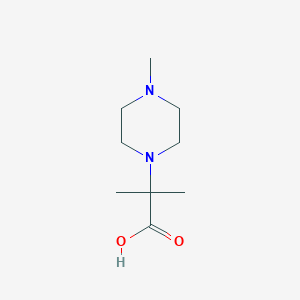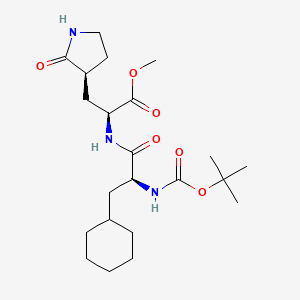
Boc-Cha-Ala(((S)-2-oxopyrrolidin-3-yl))-OMe
Overview
Description
Boc-Cha-Ala(((S)-2-oxopyrrolidin-3-yl))-OMe is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug design and development. This compound is a derivative of the amino acid alanine and has a unique structure that makes it an attractive candidate for various research studies.
Mechanism of Action
The mechanism of action of Boc-Cha-Ala(((S)-2-oxopyrrolidin-3-yl))-OMe is not well understood, but it is believed to be involved in the modulation of various biological pathways. This compound has been shown to exhibit activity against enzymes such as dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been shown to inhibit DPP-4 activity, which can lead to improved glucose tolerance and insulin sensitivity. Additionally, this compound has been shown to exhibit anti-inflammatory activity, which can be beneficial in the treatment of various inflammatory conditions.
Advantages and Limitations for Lab Experiments
Boc-Cha-Ala(((S)-2-oxopyrrolidin-3-yl))-OMe has several advantages for lab experiments, including its ability to mimic the structure and function of peptides, which can be useful in drug design and development. However, the synthesis of this compound is complex and requires expertise in organic chemistry. Additionally, the mechanism of action of this compound is not well understood, which can limit its applications in certain research studies.
Future Directions
There are several future directions for research involving Boc-Cha-Ala(((S)-2-oxopyrrolidin-3-yl))-OMe. One potential area of research is the development of peptidomimetics that can exhibit improved pharmacokinetic properties and increased bioavailability compared to peptides. Additionally, further research is needed to elucidate the mechanism of action of this compound, which can lead to the development of new therapeutic agents for various diseases. Finally, the application of this compound in drug delivery systems and nanotechnology is an area of research that has not been fully explored and warrants further investigation.
Conclusion:
This compound is a promising compound that has potential applications in drug design and development. Its unique structure and ability to mimic the structure and function of peptides make it an attractive candidate for various research studies. However, further research is needed to fully understand its mechanism of action and to explore its potential applications in drug delivery systems and nanotechnology.
Scientific Research Applications
Boc-Cha-Ala(((S)-2-oxopyrrolidin-3-yl))-OMe has various applications in scientific research, particularly in the field of drug design and development. This compound has been used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. Peptidomimetics have potential applications in drug design as they can exhibit improved pharmacokinetic properties and increased bioavailability compared to peptides.
properties
IUPAC Name |
methyl (2S)-2-[[(2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37N3O6/c1-22(2,3)31-21(29)25-16(12-14-8-6-5-7-9-14)19(27)24-17(20(28)30-4)13-15-10-11-23-18(15)26/h14-17H,5-13H2,1-4H3,(H,23,26)(H,24,27)(H,25,29)/t15-,16-,17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPKIRWDZFRCTG-ULQDDVLXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)NC(CC2CCNC2=O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1CCCCC1)C(=O)N[C@@H](C[C@@H]2CCNC2=O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(4-Fluorobenzyl)-2-oxoimidazolidin-1-yl]acetic acid](/img/structure/B3165215.png)
![1'-Acetyl-6-hydroxyspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B3165222.png)
![Methyl 5-{[(4-methylphenyl)sulfonyl]methyl}-2-furoate](/img/structure/B3165242.png)
![{6-[(Diethylamino)sulfonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid](/img/structure/B3165250.png)
![1,4,11-Trimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid](/img/structure/B3165253.png)
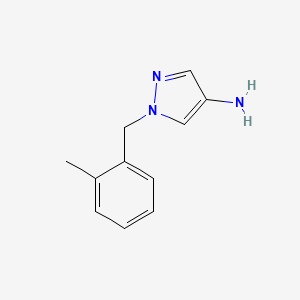
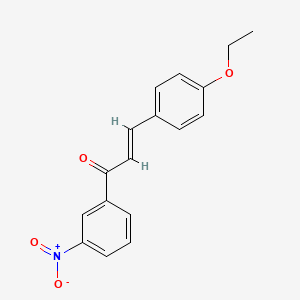
![Tert-butyl 3-bromo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B3165276.png)

